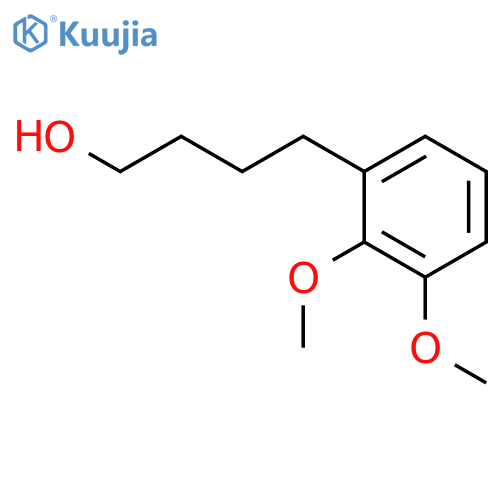Cas no 123014-49-3 (Benzenebutanol, 2,3-dimethoxy-)

123014-49-3 structure
商品名:Benzenebutanol, 2,3-dimethoxy-
CAS番号:123014-49-3
MF:C12H18O3
メガワット:210.269524097443
MDL:MFCD29918183
CID:3694334
PubChem ID:14986290
Benzenebutanol, 2,3-dimethoxy- 化学的及び物理的性質
名前と識別子
-
- Benzenebutanol, 2,3-dimethoxy-
- 2,3-Dimethoxy-benzenebutanol
- 123014-49-3
- 4-(2,3-dimethoxyphenyl)butan-1-ol
- SCHEMBL9510542
- AB92802
- CS-0457387
- CNJONWGTMFWPDT-UHFFFAOYSA-N
-
- MDL: MFCD29918183
- インチ: InChI=1S/C12H18O3/c1-14-11-8-5-7-10(12(11)15-2)6-3-4-9-13/h5,7-8,13H,3-4,6,9H2,1-2H3
- InChIKey: CNJONWGTMFWPDT-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 210.125594432g/mol
- どういたいしつりょう: 210.125594432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 38.7Ų
Benzenebutanol, 2,3-dimethoxy- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Advanced ChemBlocks | P42138-1G |
2,3-Dimethoxy-benzenebutanol |
123014-49-3 | 95% | 1G |
$665 | 2023-09-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528054-250mg |
4-(2,3-Dimethoxyphenyl)butan-1-ol |
123014-49-3 | 98% | 250mg |
¥3294.00 | 2024-08-09 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00823580-1g |
2,3-Dimethoxy-benzenebutanol |
123014-49-3 | 95% | 1g |
¥4725.0 | 2023-02-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528054-1g |
4-(2,3-Dimethoxyphenyl)butan-1-ol |
123014-49-3 | 98% | 1g |
¥8683.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528054-500mg |
4-(2,3-Dimethoxyphenyl)butan-1-ol |
123014-49-3 | 98% | 500mg |
¥5066.00 | 2024-08-09 |
Benzenebutanol, 2,3-dimethoxy- 関連文献
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
123014-49-3 (Benzenebutanol, 2,3-dimethoxy-) 関連製品
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
